REACTION_SMILES
|
[B-:16]([F:17])([F:18])([F:19])[F:20].[Br:1][c:2]1[c:3]([C:12](=[O:13])[O:14][CH3:15])[c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][c:10]1[Cl:11].[CH3:21][O+:22]([CH3:23])[CH3:24].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30]>>[Br:1][c:2]1[c:3]([C:12](=[O:13])[O:14][CH3:15])[c:4]2[cH:5][n:6]([CH3:21])[n:7][c:8]2[cH:9][c:10]1[Cl:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1c(Br)c(Cl)cc2[nH]ncc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O+](C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1c(Br)c(Cl)cc2nn(C)cc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |